Bisacumol
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Overview
Description
Preparation Methods
The synthesis of Bisacumol can be achieved through a chemoenzymatic approach. This involves the use of specific enzymes and chemical reactions to produce the desired compound. One efficient method includes the asymmetric dihydroxylation and CBS reduction processes, which result in the production of this compound with high enantio- and diastereoselectivity .
Chemical Reactions Analysis
Bisacumol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bisacumol has been studied for its potential applications in several scientific fields. In chemistry, it is used as a model compound for studying sesquiterpenoid synthesis and reactions. In biology and medicine, this compound has shown promise in the treatment of gout by targeting specific proteins and pathways involved in the disease .
Mechanism of Action
The mechanism of action of Bisacumol involves its interaction with specific molecular targets and pathways. For instance, in the treatment of gout, this compound targets proteins such as HSPA1B, HSP90AB1, and STUB1, which are involved in protein processing in the endoplasmic reticulum . This interaction helps in reducing uric acid levels and alleviating symptoms of gout.
Comparison with Similar Compounds
Bisacumol can be compared with other sesquiterpenoids such as campesterol and stigmasterol. While all these compounds share a similar structural framework, this compound is unique due to its specific stereochemistry and the particular pathways it targets in biological systems . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural properties and specific mechanisms of action make it a valuable subject for scientific research and potential therapeutic use.
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)hept-2-en-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13,15-16H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFEAZFHRHFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(C=C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120710-98-7 |
Source
|
Record name | Bisacumol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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